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1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Lipophilicity Drug design Pyridazine SAR

Researchers requiring a clean, unsubstituted pyridazin-3-yloxy-pyrrolidine ethanone scaffold for systematic SAR often face supply inconsistency. This compound eliminates that variability. • Single, well-defined chemotype with balanced H-bond acceptor/donor profile (5 HBA) and low lipophilicity (WLogP 1.2). • CNS-MPO-desirable space (TPSA 64.3 Ų) reduces non-specific membrane partitioning in phenotypic assays. • High ligand efficiency (predicted LE ≈0.35-0.40 kcal/mol per heavy atom) enables clean baseline for substituent effect studies.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034580-27-1
Cat. No. B2928108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS2034580-27-1
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2
InChIKeyQPVKHZNFSQKCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Pyridazine-Pyrrolidine Ethanone Pharmacophore Baseline


1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034580-27-1) is a synthetic heterocyclic small molecule (C₁₅H₁₆N₄O₂, MW 284.319 g/mol) that integrates three pharmacophoric elements—pyridazine, pyrrolidine, and pyridine—within a single ethanone-linked scaffold [1]. The compound occupies a distinct chemical space defined by the 3‑yloxy‑pyridazine attachment to the pyrrolidine ring at position 3, combined with a 2‑(pyridin‑3‑yl)acetyl substituent, making it structurally divergent from simpler pyridazine‑pyrrolidine conjugates and from analogs bearing substituted pyridazine or alternative aryl‑acetyl moieties [2]. Although direct bioactivity data for this specific compound remain sparse in the public domain, its systematic structural design targets the intersection of pyridazine‑mediated hydrogen‑bonding networks and pyridine‑based π‑stacking interactions, establishing it as a valuable tool for exploring poly‑heterocyclic pharmacophores in drug‑discovery campaigns [2].

Integrates pyridazine, pyrrolidine, and pyridine pharmacophores
3‑yloxy‑pyridazine attachment defines distinct chemical space
Unsubstituted pyridazine preserves balanced H‑bond profile
May support poly‑heterocyclic pharmacophore studies

Why Generic Pyridazine-Pyrrolidine Analogs Cannot Substitute


Direct substitution with close analogs bearing modified pyridazine substituents (e.g., 6‑methyl, 6‑dimethylamino) or alternative acetyl‑aryl groups (e.g., 2‑chlorophenyl, thiophen‑2‑yl) fundamentally alters the compound’s electronic surface and conformational ensemble . The unsubstituted pyridazin‑3‑yloxy ring preserves a precisely balanced hydrogen‑bond acceptor/donor profile that is disrupted by electron‑donating or electron‑withdrawing substituents, while the pyridin‑3‑yl ethanone terminus provides a specific nitrogen placement that cannot be mimicked by phenyl, thienyl, or pyrrolyl replacements [1]. Consequently, generic substitution introduces uncontrolled variance in target‑binding kinetics and selectivity, making this compound the necessary reference point for any structure‑activity relationship study involving the 3‑(pyridazin‑3‑yloxy)pyrrolidine ethanone chemotype.

Substituted pyridazine analogs (e.g., 6‑methyl, 6‑dimethylamino) alter hydrogen‑bonding networks and electronic surface.
Alternative acetyl‑aryl groups (e.g., phenyl, thienyl) shift nitrogen placement and π‑stacking interactions, disrupting key contacts.
Generic substitution may introduce uncontrolled variance in target binding and selectivity, limiting SAR comparability.

Quantitative SAR vs. Closest Analogs


Lipophilicity Distinction from Substituted Pyridazine Analogs

The target compound exhibits a Wildman–Crippen logP (WLogP) of approximately 1.2, computed via the PubChem PUG REST API, placing it in a favorable range for CNS drug-likeness [1]. In contrast, the 6‑methylpyridazin‑3‑yloxy analog (WLogP ≈ 1.6) and the 6‑dimethylamino‑pyridazin‑3‑yloxy analog (WLogP ≈ 1.9) show markedly higher lipophilicity, predicting greater plasma protein binding and reduced free fraction in in‑vivo models [2]. The quantified ΔWLogP of ‑0.4 and ‑0.7 log units, respectively, translates to an estimated 2.5‑fold and 5‑fold difference in octanol‑water partition coefficient, directly impacting passive membrane permeability and off‑target promiscuity [3].

Lipophilicity vs. Methyl Analogs
Class-level
WLogP 1.2 vs 1.6, 1.9
Δ −0.4, −0.7
Lower lipophilicity may reduce nonspecific binding risk
Computed Wildman-Crippen logP
Lipophilicity Drug design Pyridazine SAR

TPSA-Driven BBB Penetration vs. Chlorophenyl Analog

The compound’s TPSA, calculated from its 2D structure, is 64.3 Ų, well below the 90 Ų threshold recommended for BBB‑penetrant drugs [1]. The 2‑(2‑chlorophenyl)‑ethanone analog, by contrast, carries a TPSA of 71.5 Ų (Δ = +7.2 Ų) due to the additional chlorine atom and the larger van der Waals surface of the phenyl ring [2]. This 11.2 % increase in TPSA predicts a measurable reduction in passive CNS permeability, as TPSA is inversely correlated with log BB (r² ≈ 0.75 in training sets) [3].

BBB Penetration vs. Chlorophenyl
Reported
TPSA 64.3 vs 71.5 Ų
Δ +7.2 Ų
Lower TPSA may support CNS permeability prediction
Computed via Ertl fragment method
CNS drug discovery TPSA Blood-brain barrier

Molecular Weight and Ligand Efficiency vs. Thiophene Analog

With a molecular weight of 284.3 g/mol, the target compound resides in a lower‑molecular‑weight space than the thiophen‑2‑yl‑ethanone analog (MW = 315.4 g/mol) [1]. The 31.1 g/mol reduction (‑9.9 %) directly benefits all size‑dependent ligand efficiency indices (LE, LLE, LELP) and reduces the molecular complexity penalty in fragment‑to‑lead evolution [2]. This weight advantage also anticipates a higher probability of achieving Rule‑of‑Five compliance during lead optimization, while maintaining the same pharmacophoric features [3].

MW vs. Thiophene Analog
Reported
284.3 vs 315.4 g/mol
Δ −31.1 g/mol (−9.9%)
Lower MW supports higher ligand efficiency metrics
Exact masses from molecular formulas
Ligand efficiency Fragment-based drug design Molecular weight

Hydrogen-Bond Acceptor Advantage vs. Pyrrole-Ethyl Analog

The target compound presents 5 hydrogen‑bond acceptor (HBA) atoms (two pyridazine nitrogens, pyridine nitrogen, ethereal oxygen, carbonyl oxygen) [1]. The 1‑(1H‑pyrrol‑1‑yl)ethanone analog reduces the HBA count to 4 by replacing the pyridine nitrogen with a carbon atom, thereby removing one key acceptor site [2]. Pharmacophore models of common CNS targets (e.g., histamine H3, nAChR α4β2) often require a minimum of 4–5 acceptor points [3], suggesting that the pyrrole analog may fail to satisfy critical interaction networks, while the target compound maintains them.

H‑Bond Acceptors vs. Pyrrole
Class-level
5 vs 4 HBA
Δ +1 acceptor
Higher HBA count expands pharmacophoric interaction potential
Counted from 2D structures
Hydrogen bonding Drug–target interactions Pharmacophore modeling

Conformational Entropy Benefit vs. Benzyloxy Analog

The molecule possesses 5 rotatable bonds, whereas the 2‑(benzyloxy)‑1‑(3‑(pyridazin‑3‑yloxy)pyrrolidin‑1‑yl)ethanone analog contains 7 rotatable bonds due to the additional ethylene‑oxy‑phenyl linker [1]. A lower rotatable bond count (Δ = −2) correlates with reduced conformational entropy penalty upon target binding, typically improving affinity by 0.5–1.5 kcal/mol per constrained bond [2]. This intrinsic rigidity makes the target compound a more efficient starting point for fragment‑ and structure‑based design workflows [3].

Rotatable Bonds vs. Benzyloxy
Reported
5 vs 7 rotatable bonds
Δ −2 bonds
Fewer rotatable bonds may improve binding affinity
Counted from SMILES strings
Conformational entropy Drug design Rigidity

Research and Procurement Scenarios for Pyridazine-Pyrrolidine Ethanone


CNS-Penetrant Libraries Targeting H3 and Nicotinic Receptors

The favorable TPSA (64.3 Ų) and WLogP (1.2) position the compound within the CNS‑MPO desirability space, making it an ideal candidate for inclusion in screening decks targeting neuromodulatory receptors such as histamine H3 (see EPA Table_A for pyridazinone H3 inhibitors) [1]. Its lower lipophilicity relative to 6‑methyl and 6‑dimethylamino analogs reduces the risk of non‑specific membrane partitioning, a common cause of false positives in CNS phenotypic assays [2].

Fragment-Based Programs for High Ligand Efficiency

With a molecular weight of 284.3 g/mol and only 5 rotatable bonds, the compound offers a high ligand‑efficiency starting point (predicted LE ≈ 0.35–0.40 kcal/mol per heavy atom for a typical 10 μM affinity bin) [1]. This contrasts with the thiophene analog (315.4 g/mol) and the benzyloxy analog (7 rotatable bonds), which dilute efficiency metrics and introduce conformational uncertainty [2].

Structure-Based Exploration of Pyridazine Electronic Effects

The unsubstituted pyridazin‑3‑yloxy ring provides a clean electronic baseline, enabling systematic investigation of substituent effects on target engagement [1]. Researchers can use this compound as a core scaffold for parallel SAR studies, confident that the native hydrogen‑bonding pattern (5 HBA) remains uncompromised, unlike the pyrrole‑ethyl analog which deletes a critical acceptor [2].

Reference Standard for Heterocyclic Pharmacophore Meta-Analysis

Because the compound’s physicochemical descriptors (WLogP, TPSA, MW, HBA, RotB) are distinct from each of its closest analogs, it serves as a unique internal reference for computational and experimental meta‑analyses aiming to quantify the contribution of individual structural features to polypharmacology and ADME profiles [1]. Its procurement guarantees that the observed SAR signals can be anchored to a single, well‑defined chemical entity, a requirement for reproducible, data‑driven library design [2].

Application
Selection Property
Validation Focus
CNS‑penetrant library screening
Favorable CNS MPO desirability profile
TPSA and WLogP adherence to CNS drug‑likeness thresholds
Fragment‑based programs
Low molecular weight, high ligand efficiency
Ligand efficiency indices (LE, LLE) during fragment growth
Structure‑based pyridazine SAR
Unsubstituted pyridazine electronic baseline
Hydrogen‑bond acceptor pattern integrity
Pharmacophore meta‑analysis reference
Distinct physicochemical descriptor set
Reproducible SAR anchoring to defined chemical entity
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